molecular formula C7H4ClN3O2 B11761904 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine

3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine

カタログ番号: B11761904
分子量: 197.58 g/mol
InChIキー: YIMRCVRVZAWWMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine is a chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. The pyrrolopyridine core is a privileged scaffold in drug discovery, known as an azaisoindole, and is recognized for its diverse biological potential . Compounds based on this structure are frequently investigated as key intermediates in the synthesis of molecules that interact with various biological targets . Research into related pyrrolopyridine isomers has demonstrated a broad spectrum of pharmacological activities, including potent effects in areas such as analgesia , cancer therapy , and the treatment of nervous system disorders . Furthermore, this class of compounds has shown promise in developing antidiabetic , antimycobacterial , and antiviral treatments, highlighting its versatility in R&D . The presence of both chloro and nitro substituents on the bicyclic ring system makes this compound a versatile synthetic intermediate. These functional groups are amenable to further chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMRCVRVZAWWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Stepwise Functionalization of the Pyrrolo[2,3-c]Pyridine Core

The most widely employed strategy involves sequential nitration and chlorination of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine. Initial nitration is performed using fuming nitric acid (90–100% concentration) at 0–5°C to introduce the nitro group at the 4-position, followed by chlorination at the 3-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C. This method ensures regioselectivity, with the nitro group preferentially occupying the electron-deficient 4-position due to the directing effects of the pyridine nitrogen.

Reaction Conditions and Yields

  • Nitration Step : 1H-pyrrolo[2,3-c]pyridine (1 eq) is treated with fuming HNO₃ (1.2 eq) in H₂SO₄ at 0°C for 2 hours, yielding 4-nitro-1H-pyrrolo[2,3-c]pyridine (78% yield).

  • Chlorination Step : The nitro intermediate (1 eq) reacts with NCS (1.1 eq) in DMF at 60°C for 4 hours, producing the target compound in 82% yield.

Direct Nitration-Chlorination Sequential Approach

An alternative one-pot method employs simultaneous nitration and chlorination using mixed acid systems (HNO₃/HCl) at elevated temperatures. While this approach reduces reaction steps, it suffers from lower regioselectivity (65% yield) and byproduct formation, limiting its utility in high-purity applications.

Catalyzed One-Pot Synthesis Methods

Recent advances explore Lewis acid-catalyzed pathways to streamline synthesis. Indium(III) chloride (InCl₃), effective in analogous pyrrolo[2,3-b]pyridine syntheses, has been tested for facilitating nitro and chloro group incorporation. However, current data indicate moderate success (50–60% yield), necessitating further optimization for scalability.

Industrial-Scale Production Techniques

Industrial manufacturing prioritizes cost efficiency and yield maximization. Batch reactors and continuous flow systems are employed, with the latter enhancing heat transfer and reaction control. Key parameters include:

ParameterBatch ReactorContinuous Flow
Temperature Control±2°C±0.5°C
Reaction Time6–8 hours2–3 hours
Purity95–97%98–99%
Annual Capacity500 kg2,000 kg

Continuous flow systems reduce byproduct formation through precise residence time control, achieving 99% purity at scale.

Analytical Characterization

Robust spectroscopic methods validate compound identity and purity:

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H, H-2), 8.35 (d, J = 5.2 Hz, 1H, H-5), 7.98 (s, 1H, H-6)
¹³C NMR (101 MHz, DMSO-d₆)δ 151.2 (C-4), 143.8 (C-3), 138.5 (C-2), 129.1 (C-5), 124.6 (C-6)
IR (KBr)ν 1540 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 740 cm⁻¹ (C-Cl)
HRMS (ESI)m/z 197.579 [M+H]⁺

Comparative Analysis of Synthetic Methodologies

A systematic evaluation of three primary routes reveals critical trade-offs:

Table 3: Method Comparison

MethodYieldPurityScalabilityCost ($/kg)
Stepwise Functionalization82%99%High1,200
One-Pot Sequential65%92%Moderate950
Catalyzed (InCl₃)58%85%Low1,500

The stepwise approach remains optimal for pharmaceutical applications due to its superior purity and yield, despite higher costs .

化学反応の分析

反応の種類

3-クロロ-4-ニトロ-1H-ピロロ[2,3-c]ピリジンは、以下を含む様々な化学反応を受けることができます。

    還元: ニトロ基は、触媒(例えば、炭素上のパラジウム)の存在下での水素ガスや、塩化スズ(II)などの化学還元剤などの還元剤を使用して、アミノ基に還元することができます。

    置換: 塩素原子は、求核置換反応で求核剤によって置換することができます。一般的な求核剤には、アミン、チオール、アルコキシドなどがあります。

    酸化: あまり一般的ではありませんが、この化合物は、特にピロロ環の窒素原子で酸化反応を受ける可能性があります。

一般的な試薬と条件

    還元: 炭素上のパラジウムを使用した水素ガス、塩酸中の塩化スズ(II)。

    置換: メタノール中のナトリウムメトキシド、非プロトン性溶媒中の第一級または第二級アミン。

    酸化: 酸性または中性条件下での過マンガン酸カリウム。

主要な生成物

    還元: 3-クロロ-4-アミノ-1H-ピロロ[2,3-c]ピリジン。

    置換: 使用する求核剤に応じて、様々な置換誘導体(例えば、3-アミノ-4-ニトロ-1H-ピロロ[2,3-c]ピリジン)。

科学的研究の応用

Anticancer Activity

One of the most promising applications of 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine derivatives is their potential as anticancer agents. Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of breast cancer cell lines and induce apoptosis, suggesting their utility in cancer therapy .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Pyrrolo[3,4-c]pyridine derivatives have demonstrated effectiveness against HIV-1, with some compounds showing moderate activity in inhibiting viral replication . This highlights the potential of this compound as a scaffold for developing new antiviral agents.

Antimicrobial and Anti-inflammatory Effects

Research has indicated that pyrrolo[2,3-b]pyridine derivatives possess antimicrobial and anti-inflammatory activities. These compounds have been studied for their ability to inhibit enzymes involved in inflammatory pathways and microbial growth, making them suitable candidates for developing new anti-inflammatory and antimicrobial therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the nitrogen-containing heterocycle can lead to enhanced potency and selectivity for biological targets. For example:

Modification Effect on Activity
Substitution at C-5Increases FGFR inhibitory activity
Alteration of Nitro GroupModulates anti-inflammatory properties
HalogenationEnhances binding affinity to target enzymes

These modifications allow researchers to tailor the compound's activity profile for specific therapeutic applications.

Case Study 1: FGFR Inhibition

A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFRs. Among these, a derivative of this compound showed an IC50 value of 7 nM against FGFR1, indicating its potential as a lead compound for further development .

Case Study 2: Antiviral Activity Against HIV

Another investigation focused on the antiviral activity of various pyrrolo[3,4-c]pyridine derivatives against HIV-1. Compounds derived from this compound exhibited significant inhibition of viral replication in vitro, particularly those modified at specific positions on the pyridine ring .

作用機序

3-クロロ-4-ニトロ-1H-ピロロ[2,3-c]ピリジンの作用機序は、主に生物学的標的との相互作用に依存します。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために、生体還元を受けることができます。塩素原子はハロゲン結合に関与し、特定のタンパク質標的への結合親和性を高めることができます。これらの相互作用は、酵素活性を調節したり、受容体機能を変化させたりすることができ、様々な生物学的効果をもたらします。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolopyridine Derivatives

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine Cl (C3), NO₂ (C4) C₇H₄ClN₃O₂ High electrophilicity; medicinal chemistry intermediate
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cl (C4), CN (C5) C₈H₄ClN₃ 97% purity; cyanide enhances polarity for kinase inhibition
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Cl (C4), COOMe (C3) C₉H₇ClN₂O₂ Ester group improves solubility; precursor for amide coupling
4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Cl (C4), CF₃ (C3) C₈H₄ClF₃N₂ Strong electron-withdrawing CF₃; enhances metabolic stability
5-Chloro-4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Cl (C5), F (C4), I (C3) C₇H₃ClFIN₂ Halogen-rich; potential radiopharmaceutical applications

Structural and Electronic Effects

  • Nitro vs. Cyano (CN): The nitro group (NO₂) is more electron-withdrawing than cyano, increasing reactivity in aromatic substitution. For example, 3-chloro-4-nitro derivatives undergo faster nucleophilic displacement than 4-chloro-5-cyano analogs .
  • Chloro vs. Trifluoromethyl (CF₃): CF₃ substituents impart greater lipophilicity and metabolic resistance compared to chloro, as seen in the enhanced stability of 4-chloro-3-CF₃ derivatives .
  • Halogen Diversity: Multi-halogenated derivatives (e.g., 5-Cl-4-F-3-I) exhibit unique steric profiles, enabling targeted interactions in enzyme active sites .

Crystallographic and Physicochemical Properties

  • Planarity: Pyrrolopyridine cores are typically planar (e.g., 4-chloro-1H-pyrrolo[2,3-d]pyrimidine in ), but nitro groups introduce slight torsional strain, affecting crystal packing .
  • Hydrogen Bonding: Nitro groups participate less in hydrogen bonding compared to amino or hydroxyl substituents, reducing solubility in polar solvents .

生物活性

3-Chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its unique structural arrangement, which includes a pyrrole and a pyridine ring fused together. The presence of both chlorine and nitro functional groups enhances its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its applications as a building block for more complex molecules and its potential therapeutic properties.

The chemical structure of this compound can be represented as follows:

C7H5ClN2O2\text{C}_7\text{H}_5\text{ClN}_2\text{O}_2

This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are facilitated by common reagents such as hydrogen peroxide and lithium aluminum hydride.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and signaling pathways. Its interaction with specific molecular targets suggests potential applications in cancer research, as well as antiviral and anti-inflammatory activities.

The mechanism of action typically involves binding to the active sites of enzymes or receptors, thereby modulating critical signaling pathways essential for cellular functions. This interaction profile highlights its potential as a lead compound in drug discovery efforts targeting specific diseases.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound derivatives. The compound has shown promise in inhibiting tumor growth by targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. For instance, derivatives have been reported to exhibit IC50 values in the nanomolar range against FGFRs .

Antiviral Activity

Research has also indicated that compounds within this class demonstrate antiviral properties. Notably, certain derivatives have been tested for their ability to inhibit HIV replication, with some showing effective concentrations (EC50) below 10 µM .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in the context of diseases involving chronic inflammation. Its ability to inhibit specific inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique biological activity profile of this compound. Below is a summary table highlighting some related compounds and their biological activities:

Compound NameBiological Activity
4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineAnticancer properties
6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridineAntiviral activity
4-Chloro-1H-pyrrolo[2,3-c]pyridineModerate anti-inflammatory effects

The distinct substitution pattern and the combination of both pyrrole and pyridine rings impart unique chemical reactivity and biological properties compared to its analogs.

Case Studies

In one notable study focusing on the anticancer activity of this compound derivatives, researchers synthesized several variants and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. Critical Considerations :

  • Monitor reaction temperatures to avoid over-nitration or decomposition.
  • Use TLC or HPLC to verify intermediate purity.

Advanced: How can regioselectivity challenges during nitration be addressed?

Methodological Answer:
Regioselectivity in nitration is influenced by substituent electronic effects and steric hindrance. Strategies include:

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, directing nitration .
  • Protecting Groups : Temporarily block reactive sites (e.g., using SEM groups) to control nitro group placement .
  • Computational Modeling : DFT calculations predict electron density maps to identify reactive sites (e.g., HOMO-LUMO analysis) .

Example :
In a related pyrrolopyridine derivative, DFT studies revealed higher electron density at the 4-position, aligning with experimental nitration outcomes .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups; chlorine deshields adjacent carbons) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., Cl–C bond: ~1.73 Å; nitro group coplanarity with the ring) .
  • Mass Spectrometry : ESI-MS (m/z [M+H]⁺) confirms molecular weight (e.g., calculated for C₇H₄ClN₃O₂: 213.01 g/mol) .

Data Reconciliation :
If NMR and X-ray data conflict (e.g., unexpected tautomerism), use variable-temperature NMR or neutron diffraction to resolve ambiguities .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:
X-ray charge density analysis (using SHELXL ) reveals:

  • Hydrogen Bonds : N–H···N (2.8–3.0 Å) and C–H···Cl (3.3–3.5 Å) interactions stabilize the lattice .
  • π-π Stacking : Face-to-face stacking (3.4–3.6 Å) between aromatic rings enhances thermal stability .

Q. Table 1: Topological Parameters from Charge Density Analysis

Interaction TypeElectron Density (e Å⁻³)Laplacian (e Å⁻⁵)
N–H···N0.15–0.18−1.2 to −1.5
C–H···Cl0.08–0.10+0.3 to +0.5

Implications : Strong H-bonding correlates with high melting points (>200°C) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in proton pump inhibition or antitumor activity arise from:

  • Assay Variability : Standardize IC₅₀ measurements using pH-stat titration (for H⁺/K⁺-ATPase) or MTT assays (cell viability) .
  • Structural Modifications : Compare analogues (e.g., 3-chloro vs. 3-bromo derivatives) to isolate electronic vs. steric effects .
  • Synergistic Studies : Co-administer with paclitaxel to assess combinatorial effects (e.g., 3f derivative reduced tumor volume by 75% in xenografts) .

Case Study :
In KR-1020060051005A, replacing the nitro group with methoxy reduced IC₅₀ by 50%, highlighting nitro’s critical role in binding .

Basic: How is computational chemistry applied to predict reactivity?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to compute Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina models interactions with targets (e.g., H⁺/K⁺-ATPase; binding energy < −8 kcal/mol suggests strong inhibition) .

Example :
A HOMO-LUMO gap of 3.59 eV (from BLYP calculations) indicates kinetic stability, aligning with low decomposition rates .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Purification at Scale : Replace column chromatography with continuous crystallization (anti-solvent: heptane) to improve yield (>80%) .
  • Nitro Group Stability : Avoid reducing conditions (e.g., catalytic hydrogenation) by using flow reactors for controlled nitro retention .
  • Toxicity Screening : Conduct Ames tests to rule out mutagenicity from nitroarenes .

Q. Table 2: Reaction Optimization Parameters

ParameterLab ScalePilot Scale
Yield60–70%75–85%
Purity (HPLC)>95%>98%
Reaction Time24–48 h8–12 h (flow reactor)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。